N-(3-ethoxypropyl)piperidine-4-carboxamide
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Overview
Description
Mechanism of Action
Target of Action
The primary target of N-(3-ethoxypropyl)piperidine-4-carboxamide is DNA gyrase , a type II topoisomerase . DNA gyrase plays a crucial role in DNA replication, transcription, and repair by introducing negative supercoils (or relaxing positive supercoils) into the DNA molecule .
Mode of Action
This compound interacts with DNA gyrase, inhibiting its activity . This interaction disrupts the supercoiling process, which is essential for various DNA transactions . The compound’s inhibition of DNA gyrase leads to the cessation of these DNA processes, thereby inhibiting bacterial growth .
Biochemical Pathways
The inhibition of DNA gyrase affects the DNA replication pathway. Without the action of DNA gyrase, the DNA molecule becomes overly supercoiled, preventing the progression of the replication fork . This disruption in the replication process leads to the cessation of bacterial growth .
Pharmacokinetics
The compound is predicted to have a melting point of 14145° C and a boiling point of 3920° C at 760 mmHg . Its density is predicted to be 1.0 g/cm^3
Result of Action
The result of this compound’s action is the inhibition of bacterial growth. By inhibiting DNA gyrase, the compound disrupts DNA replication, leading to the cessation of bacterial growth . This makes this compound a potential antimicrobial agent .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is recommended to be stored at room temperature , suggesting that extreme temperatures could affect its stability and efficacy.
Biochemical Analysis
Biochemical Properties
N-(3-ethoxypropyl)piperidine-4-carboxamide has been identified as a potent inhibitor of DNA gyrase in Mycobacterium abscessus . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA and is essential for the replication of bacteria .
Cellular Effects
The compound exerts its effects on various types of cells, particularly those of Mycobacterium abscessus . It has bactericidal and antibiofilm activity, indicating its potential to inhibit bacterial growth and disrupt biofilms .
Molecular Mechanism
This compound inhibits the activity of DNA gyrase, thereby preventing the supercoiling of DNA and disrupting the replication process . The compound retains its activity against all three subspecies of the M. abscessus complex .
Preparation Methods
The synthesis of N-(3-ethoxypropyl)piperidine-4-carboxamide involves several steps. One common method includes the reaction of piperidine with ethyl 3-bromopropionate to form an intermediate, which is then reacted with ammonia to yield the final product. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reactions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound .
Chemical Reactions Analysis
N-(3-ethoxypropyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
N-(3-ethoxypropyl)piperidine-4-carboxamide is widely used in scientific research, particularly in the field of proteomics It is utilized as a reagent in the study of protein interactions and modifications In biology, it is used to investigate cellular processes and pathwaysAdditionally, it is used in the chemical industry for the synthesis of other complex molecules .
Comparison with Similar Compounds
N-(3-ethoxypropyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
N-(2-ethoxyethyl)piperidine-4-carboxamide: This compound has a similar structure but with a different alkyl chain length, which can affect its reactivity and applications.
N-(3-methoxypropyl)piperidine-4-carboxamide: The presence of a methoxy group instead of an ethoxy group can influence the compound’s chemical properties and interactions.
N-(3-ethoxypropyl)piperidine-4-carboxylate: This ester derivative has different reactivity and applications compared to the carboxamide form.
This compound stands out due to its specific structure, which imparts unique properties and makes it valuable for various scientific research applications .
Properties
IUPAC Name |
N-(3-ethoxypropyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-2-15-9-3-6-13-11(14)10-4-7-12-8-5-10/h10,12H,2-9H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCSPCLOENRLWKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C1CCNCC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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